Proximicin C
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H20N4O6 |
|---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
methyl N-[5-[[5-[2-(1H-indol-3-yl)ethylcarbamoyl]furan-3-yl]carbamoyl]furan-3-yl]carbamate |
InChI |
InChI=1S/C22H20N4O6/c1-30-22(29)26-15-9-19(32-12-15)21(28)25-14-8-18(31-11-14)20(27)23-7-6-13-10-24-17-5-3-2-4-16(13)17/h2-5,8-12,24H,6-7H2,1H3,(H,23,27)(H,25,28)(H,26,29) |
InChI Key |
OHKHJUCMNWFOEB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=COC(=C1)C(=O)NC2=COC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Synonyms |
proximicin C |
Origin of Product |
United States |
Discovery and Isolation of Proximicins
The proximicin family of compounds, including Proximicin C, was first isolated from the marine actinomycete Verrucosispora sp. MG-37. scielo.brmdpi.com This strain was obtained from sediment collected in the Raune Fjord, Norway, at a depth of 250 meters. scielo.brmdpi.com Another producing organism, Verrucosispora maris AB-18-032, was isolated from sediment in the Sea of Japan at a depth of 289 meters. scielo.brmdpi.com
The production of proximicins was achieved through fermentation of the Verrucosispora strain. Following fermentation, the compounds were extracted from the culture filtrate. researchgate.net High-performance liquid chromatography (HPLC) was then utilized to separate and purify the individual proximicins, yielding Proximicin A, B, and C as white powders after lyophilization. researchgate.net
Chemical Structure and Properties of Proximicin C
Proximicin C is a polyamide that features a unique structural element: a 4-aminofuran-2-carboxylic acid, which is a previously unknown γ-amino acid. scielo.brresearchgate.netacs.org The core structure of the proximicins consists of a dipeptide of this furan (B31954) amino acid. acs.org this compound is distinguished from its analogs, Proximicin A and B, by its C-terminal modification with tryptamine (B22526). researchgate.net
| Property | Data |
| Molecular Formula | C22H25N5O4 |
| Appearance | White Powder |
| Key Structural Feature | 4-aminofuran-2-carboxylic acid |
| C-terminal Modification | Tryptamine |
Biosynthesis of Proximicin C
The biosynthesis of Proximicin C is believed to occur through a non-ribosomal peptide synthetase (NRPS) system. mdpi.com NRPSs are large, multi-domain enzymes that synthesize peptides without the use of a ribosome template. The amino acid monomers are activated and then sequentially added to the growing peptide chain. mdpi.com The genome of the producing organism, Verrucosispora maris AB-18-032, has been sequenced to better understand the biosynthetic pathways of proximicins and other secondary metabolites. asm.org This genomic information is crucial for identifying the biosynthetic gene cluster responsible for this compound production and for potentially improving its yield through genetic engineering. asm.org
Molecular and Cellular Mechanisms of Action of Proximicin C
Disruption of Cellular Processes in Target Cells
The fundamental mechanism of Proximicin C involves the disruption of cellular processes essential for the growth and propagation of cancer cells. ontosight.ai A key aspect of this disruption is the activation of cell-cycle regulatory proteins. aacrjournals.orgresearchgate.net These proteins govern the orderly progression of cells through the various phases of division, notably the transition from the G1 (growth) phase to the S (synthesis) phase. aacrjournals.org By interfering with this tightly regulated process, this compound can effectively halt the proliferation of malignant cells.
Effects on Cell Cycle Regulation: Upregulation of p53 and p21 in Gastric Adenocarcinoma Cells
A significant finding in the study of this compound is its ability to modulate the expression of crucial cell cycle regulators. Specifically, it has been shown to induce the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21 in gastric adenocarcinoma (AGS) cells. aacrjournals.orgnih.govipsintelligentsia.comresearchgate.netgrafiati.com The p53 protein is a well-known tumor suppressor that, when activated, can trigger cell cycle arrest or apoptosis in response to cellular stress. p21, a downstream target of p53, acts as a potent inhibitor of cyclin-dependent kinases, which are necessary for cell cycle progression. nih.gov The ability of this compound to increase the intracellular levels of both p53 and p21 provides a clear mechanism for its observed cytostatic effects, leading to cell cycle arrest at the G0/G1 phase. aacrjournals.orggrafiati.comresearchgate.net This action distinguishes it from other compounds like distamycin, which does not induce this upregulation. aacrjournals.org
Induction of Apoptosis in Specific Cell Lines (e.g., Jurkat T-cell Leukemia, L1236 Hodgkin's Lymphoma)
This compound is a known inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines. aacrjournals.org Flow cytometric DNA fragmentation analysis has confirmed its ability to induce apoptosis in Jurkat T-cell leukemia cells. aacrjournals.orggrafiati.com However, its efficacy can be cell-line specific. For instance, while Proximicin B demonstrated a strong lethal, dose-dependent effect on both L1236 Hodgkin's lymphoma and Jurkat T-cell leukemia cells, L1236 cells showed a higher resistance to this compound-induced apoptosis. aacrjournals.org This differential sensitivity suggests that the apoptotic pathways triggered by this compound may be dependent on the specific genetic and molecular background of the cancer cells.
Interaction with Molecular Targets (e.g., HER2 Receptor Binding Affinity)
In silico molecular docking studies have provided insights into the potential molecular targets of this compound. One such target is the Human Epidermal Growth Factor Receptor 2 (HER2), a protein that is overexpressed in certain aggressive forms of breast cancer. mdpi.comresearchgate.net These computational models predict a strong binding affinity between this compound and the HER2 receptor. mdpi.comresearchgate.net The calculated binding energy (Vina score) for this compound is -10.0, which is comparable to the approved HER2 inhibitor Neratinib and indicates a stronger interaction than the drug Talazoparib. mdpi.comresearchgate.net This high affinity is attributed to the formation of strong hydrogen bonds and hydrophobic interactions with the receptor. mdpi.comresearchgate.net
Table 1: Comparative In Silico Binding Affinities to HER2 Receptor
| Compound | Vina Score (kcal/mol) |
|---|---|
| This compound | -10.0 |
| Proximicin B | -10.0 |
| Proximicin A | -8.6 |
| Neratinib (control) | -10.2 |
| Talazoparib (control) | -8.5 |
This table presents the predicted binding affinities of proximicins and control drugs to the HER2 receptor based on molecular docking simulations. mdpi.comresearchgate.net
DNA Interaction Hypotheses and Contrasting Findings (e.g., AT-rich DNA binding vs. lack of DNA binding)
Due to their structural resemblance to known DNA minor groove binders like netropsin (B1678217) and distamycin, it was initially hypothesized that proximicins might exert their cytotoxic effects by binding to AT-rich sequences in DNA. aacrjournals.org This binding was thought to interfere with DNA replication and transcription, leading to cell cycle arrest. However, experimental evidence has presented a more nuanced view. While some studies support the hypothesis of selective binding to AT-rich DNA, other research has indicated that this compound, unlike distamycin, does not appear to bind to DNA. aacrjournals.org These contrasting findings suggest that direct DNA interaction may not be the primary mechanism of action for this compound, or that its mode of interaction with DNA is fundamentally different from that of classic DNA binders. Further investigation is required to resolve these conflicting hypotheses.
Protonation-Induced Release Mechanisms in Conjugate Systems
To improve the targeted delivery of proximicins and reduce potential side effects, researchers are exploring drug conjugate systems. One such approach involves linking Proximicin A to a nanocarrier, such as a carbon dot (CD), through a pH-sensitive bond. Theoretical studies using density functional theory have explored this concept, focusing on a C=N bond that is stable at the neutral pH of healthy tissues but becomes susceptible to cleavage in the acidic microenvironment of tumors. The lower pH in cancerous tissue leads to the protonation of the C=N bond, which in turn weakens and breaks it, releasing the active drug at the target site. This protonation-induced release mechanism offers a promising strategy for enhancing the therapeutic window of proximicin-based therapies by ensuring that the cytotoxic agent is released preferentially in the vicinity of cancer cells.
Total Synthesis Methodologies and Chemical Derivatization of Proximicin C
Established Total Synthesis Routes for Proximicins A, B, and C
The first total synthesis of Proximicins A, B, and C was a significant breakthrough, providing access to these naturally occurring polyamides. nih.govacs.orgfigshare.comacs.org A pivotal achievement in this route was the development of a concise and effective synthesis for a previously unknown, orthogonally protected 4-amino-2-furan carboxylic acid. acs.orgfigshare.com This heterocyclic γ-amino acid serves as the crucial building block for constructing the di-furan core of the proximicins. acs.org
A later proof-of-concept synthesis of Proximicin A highlighted a more sustainable approach, utilizing 3-acetamido-5-acetylfuran (B13792600) (3A5AF) derived from chitin, a renewable biopolymer. researchgate.netbohrium.com This method emphasized the use of safer reagents and reaction media compared to previous syntheses. researchgate.netresearchgate.net
Challenges in the Synthesis of the Constitutive Di-Furan Unit
The primary obstacle in the synthesis of proximicins is the construction of their characteristic di-furan peptide unit. researchgate.netnih.govresearchgate.net This part of the synthesis is widely described as challenging and frequently results in low yields, hindering the large-scale production required for in-depth mechanistic and structure-activity relationship (SAR) studies. researchgate.netnih.govresearchgate.net
Specific difficulties arise from the chemistry of the furan (B31954) ring itself. While chemical modifications at the C2 and C5 positions of the furan ring are common and well-documented, functionalization at the C3 and C4 positions is significantly less straightforward. researchgate.net The synthesis of 3-amidofurans is considered particularly laborious because of the difficulty in installing a nitrogen substituent at the C3 position of the furan heterocycle. researchgate.netresearchgate.net This inherent difficulty makes the required 4-amino-2-furan carboxylic acid building block a complex synthetic target. researchgate.net
Development of Novel Synthetic Approaches for Improved Yields and Purity
To address the limitations of early synthetic routes, a key focus of subsequent research has been the development of novel approaches that offer improved yields and higher purity. researchgate.net A significant advancement involves a new method for producing the key furan precursor, 3-acetamido-5-acetylfuran (3A5AF), from N-acetylglucosamine (NAG), a derivative of chitin. researchgate.net
This improved process offers several advantages:
High Purity: The method can yield 3A5AF with greater than 99% purity. researchgate.net
Increased Yield: An isolated yield of 45 mol% can be achieved after a simple isolation procedure. researchgate.net
Scalability: The process is easily scalable. researchgate.net
Greener Chemistry: It represents a more environmentally friendly method, utilizing a bio-based starting material and allowing for the reuse of the solvent, catalyst (NH4Cl), and additive (LiCl) for multiple cycles. researchgate.netbohrium.com
This development provides a more efficient and sustainable supply of a critical building block, facilitating the synthesis of proximicins and their analogues in quantities sufficient for further research. researchgate.net
Synthesis of Furan-Based Analogues and Hybrid Structures
The difficulties associated with the di-furan unit synthesis have spurred the creation of various analogues and hybrid molecules. acs.orgnih.gov These efforts aim to simplify the synthetic process while retaining or improving biological activity. nih.gov
One major strategy involves replacing one of the furan rings with a more readily accessible bioisostere. nih.govresearchgate.net Researchers have successfully substituted a furan ring with a benzofuran (B130515) ring to generate a library of proximicin analogues. researchgate.netnih.govresearchgate.net The synthesis of the required amino-benzofuran carboxylate building block was achieved in high yield over two steps, proving to be a suitable replacement for the challenging amino-furan carboxylate. nih.gov Several of these novel furan-benzofuran hybrids demonstrated higher antiproliferative activity against human glioblastoma cells than the parent Proximicins A, B, and C. nih.govresearchgate.net
Another approach has been to use the unique 4-amino-furan-2-carboxylic acid as a scaffold to create new classes of DNA-binding agents. nih.govacs.orgresearchgate.net These hybrid structures combine the furan amino acid core of the proximicins with structural elements from other known DNA minor-groove binders like netropsin (B1678217) and distamycin. nih.govacs.orgresearchgate.net For instance, a furan carboxamide was paired with N-methylpyrrole (Py) and N-methylimidazole (Im) rings, demonstrating that the furan unit can function as a mimic for the N-methylpyrrole ring in DNA-binding polyamides. acs.org
Structure Activity Relationship Sar Studies of Proximicin C and Its Analogues
Identification of Key Structural Motifs for Biological Activity
The core structure of the proximicins, featuring a 4-aminofuran-2-carboxylate motif, is a primary determinant of their biological properties. rsc.org These heterocyclic peptides exhibit significant cytotoxic effects against various tumor cell lines. researchgate.net Specifically, Proximicin C has demonstrated noteworthy anti-proliferative activity against glioblastoma (U-87 MG) and breast carcinoma (MDA-MD-231) cells. rsc.orgnih.gov
Impact of Furan (B31954) vs. Benzofuran (B130515) Scaffolds on Activity
Due to the synthetic challenges associated with the di-furan unit of natural proximicins, researchers have explored the replacement of one of the furan rings with a more readily accessible benzofuran scaffold. researchgate.netnih.govresearchgate.net This modification has led to the generation of a library of aminobenzofuran-containing analogues. rsc.orgnih.gov
Interestingly, these hybrid furan-benzofuran analogues have shown enhanced anti-proliferative activity against human U-87 MG glioblastoma cells compared to the parent proximicins. rsc.orgresearchgate.netnih.gov For instance, certain analogues with this modified scaffold exhibited greater potency than both the natural Proximicins A-C and the standard chemotherapeutic agent temozolomide (B1682018). researchgate.netnih.gov This suggests that the benzofuran ring is a suitable and potentially superior replacement for one of the furan rings in terms of anti-proliferative efficacy. nih.govresearchgate.net
Influence of N-Terminal and C-Terminal Substituents on Anti-proliferative Activity
The substituents at both the N-terminus and C-terminus of the proximicin scaffold have a profound impact on their anti-proliferative activity. nih.govresearchgate.net In studies involving benzofuran-containing analogues, it was observed that derivatives with N-terminal furan or thiophene (B33073) rings coupled with C-terminal tyrosine or tryptamine (B22526) residues displayed a higher rate of inhibition against U-87 MG cell proliferation compared to temozolomide. nih.gov
The two most active analogues identified in one study both contained N-terminal di-methyl furan rings and a C-terminal tyramine (B21549) or tryptamine residue, which are structural components found in the natural proximicins. nih.gov This highlights the importance of these terminal moieties for anti-proliferative activity. researchgate.net
| Analogue | N-Terminal Group | C-Terminal Group | IC50 (µg/mL) against U-87 MG cells |
| 23(16) | 2,5-dimethyl furan | Tyramine | 6.54 |
| 24(15) | 4,5-dimethyl furan | Tryptamine | Not explicitly stated, but high activity noted |
| This compound | Furan | Tryptamine | 12.7 |
| Temozolomide | - | - | 29.19 |
| This table presents a comparison of the anti-proliferative activity of key proximicin analogues against U-87 MG glioblastoma cells. researchgate.netnih.gov |
Positional Effects of Functional Groups on Biological Efficacy
The specific placement of functional groups on the proximicin scaffold significantly influences its biological effectiveness. tutorchase.com This is particularly evident in the substitution patterns on the N-terminal furan rings of the benzofuran-containing analogues. nih.gov
For example, the presence of a single methyl group at the 2-position of the N-terminal furan ring was found to decrease the anti-proliferative activity in U-87 MG cells. nih.gov In contrast, analogues with 2,5-dimethyl or 4,5-dimethyl substitution patterns on the furan ring demonstrated enhanced anti-proliferative properties. nih.gov This indicates that the position and number of methyl groups on the N-terminal furan ring are critical factors in modulating the biological activity of these compounds. researchgate.net
Furthermore, the introduction of an N-terminal benzofuran residue in place of a furan ring resulted in a derivative with reduced activity, suggesting that a furan or a substituted furan at this position is preferred for optimal efficacy. nih.gov
Advanced Analytical Methodologies for Research on Proximicin C
Chromatographic Techniques for Separation and Characterization (e.g., HPLC, HPLC-DAD)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of Proximicin C from complex mixtures, such as extracts from the marine actinomycete Verrucosispora. nih.govresearchgate.net This method is often coupled with a Diode Array Detector (HPLC-DAD), which provides ultraviolet-visible spectra of the eluting compounds, aiding in their identification. researchgate.netcore.ac.ukgithub.io
In a typical application, an extract from a Verrucosispora strain culture filtrate is analyzed using HPLC. For instance, analysis of the Verrucosispora strain MG-37 revealed the presence of Proximicins A, B, and C. researchgate.net The chromatogram, monitored at 230 nm, showed distinct peaks for each of the three compounds, with this compound having a specific retention time under the defined chromatographic conditions. researchgate.net The UV-visible spectra obtained from the DAD are characteristic for the proximicin family, which facilitates their identification within a complex sample matrix. researchgate.net The separation is typically achieved using a reversed-phase column (e.g., C18) and a gradient elution with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile. nih.govfrontiersin.org
| Parameter | Description | Source |
| Technique | High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) | researchgate.netcore.ac.ukgithub.io |
| Application | Separation and detection of Proximicins A, B, and C from Verrucosispora culture extracts. | researchgate.net |
| Detection Wavelength | 230 nm | researchgate.net |
| Output | Chromatogram with retention times and UV-visible spectra for each compound. | researchgate.net |
Mass Spectrometry-Based Approaches for Detection and Structural Confirmation
Mass spectrometry (MS) is an indispensable tool for the structural confirmation and molecular weight determination of this compound. nih.gov High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly powerful, providing highly accurate mass measurements that allow for the determination of the elemental composition of the molecule. nih.govacs.org
The structures of proximicins, including this compound, have been unambiguously elucidated using a combination of detailed NMR spectroscopic analysis and HRESIMS data. nih.govacs.org For example, the molecular formula of a related new proximicin, Proximicin G, was assigned as C20H19N3O6 based on its HRESIMS data, which indicated 13 degrees of unsaturation. acs.org This level of precision is crucial for distinguishing between compounds with similar masses and for confirming the identity of known compounds like this compound in new biological sources. nih.govacs.org When coupled with liquid chromatography (LC-MS), this technique can analyze complex mixtures and provide mass data for each separated component. asianpubs.org
Spectroscopic Methods for Molecular Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the de novo structural elucidation of complex organic molecules like this compound. wikipedia.org Techniques such as 1H NMR, 13C NMR, and various two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the chemical environment of each atom and the connectivity between them. acs.orgwikipedia.org
The structures of newly discovered proximicins, alongside the confirmation of known ones like this compound, were determined through detailed analysis of their NMR spectroscopic data. acs.orgresearchgate.net For example, by comparing the 1H and 13C NMR data of new proximicins with those of known compounds like Proximicin A and B, researchers can identify structural similarities and differences. acs.org Specific correlations in COSY and HMBC spectra help to piece together the molecular framework, including the arrangement of the characteristic 4-aminofuran-2-carboxylic acid units. acs.org X-ray crystallography has also been employed to study the conformation of proximicin-related peptides, revealing a stretched conformation for a protected 4-amino-furan-2-carboxylic acid dipeptide, which contrasts with the sickle-shaped conformation of structurally related DNA-binding agents like netropsin (B1678217) and distamycin. nih.gov
| Technique | Information Provided | Source |
| 1H NMR | Provides information about the number, environment, and splitting of hydrogen atoms. | acs.orgreddit.com |
| 13C NMR | Shows the number and chemical environment of carbon atoms in the molecule. | acs.org |
| COSY | Reveals proton-proton couplings, indicating which protons are adjacent to each other. | acs.orgwikipedia.org |
| HSQC | Correlates protons directly to the carbons they are attached to. | acs.org |
| HMBC | Shows longer-range correlations between protons and carbons (2-3 bonds), helping to connect molecular fragments. | acs.org |
| HRESIMS | Determines the accurate mass and elemental composition of the molecule. | nih.govacs.org |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid. | nih.gov |
Bioanalytical Techniques for In Vitro Activity Assessment
A variety of bioanalytical techniques are used to evaluate the in vitro biological activity of this compound. These assays are crucial for understanding its potential as a therapeutic agent.
The antitumor activity of this compound has been investigated using several cellular methods. nih.gov Its cytotoxicity is determined against various human tumor cell lines. nih.govtypeset.io For instance, this compound has demonstrated significantly high cytotoxicity against U-87 MG (glioblastoma) and MDA-MD-231 (breast carcinoma) cells. nih.govaacrjournals.org The effect of this compound on cell viability and proliferation can be quantified using assays like the CCK-8 assay. researchgate.net
Furthermore, flow cytometric DNA fragmentation analysis has been used to confirm that the cytotoxic effects are due to the induction of apoptosis. aacrjournals.orgresearchgate.net Studies have shown that this compound induces apoptosis in Jurkat 16 (T-cell leukemia) cells. aacrjournals.org It has also been observed that this compound can induce the up-regulation of p53 and p21, key proteins involved in cell cycle regulation, in gastric adenocarcinoma cells. aacrjournals.orgresearchgate.net
In addition to its anticancer properties, the antibacterial activity of the proximicin family has been assessed using microbial sensitivity tests. nih.govnih.gov While Proximicin B has shown noteworthy activity against certain Gram-positive bacteria, this compound generally exhibits weak antibacterial activity. nih.govnih.gov
| Assay Type | Purpose | Target Cell Lines / Organisms | Key Findings for this compound | Source |
| Cytotoxicity Assay | To measure the ability of the compound to kill cancer cells. | U-87 MG (glioblastoma), MDA-MD-231 (breast carcinoma), Jurkat 16 (T-cell leukemia), L1236 (Hodgkin's Lymphoma) | High cytotoxicity against U-87 MG and MDA-MD-231; induces apoptosis in Jurkat 16 cells. | nih.govaacrjournals.org |
| Flow Cytometry | To analyze DNA fragmentation as an indicator of apoptosis. | Jurkat 16 (T-cell leukemia), L1236 (Hodgkin's Lymphoma) | Confirmed apoptosis induction in Jurkat 16 cells. | aacrjournals.orgresearchgate.net |
| Protein Expression Analysis | To investigate the mechanism of action by observing changes in key regulatory proteins. | Gastric adenocarcinoma cells | Induces up-regulation of p53 and p21. | aacrjournals.orgresearchgate.net |
| Microbial Sensitivity Test | To determine the antibacterial spectrum and potency. | Various human tumor cell lines | Weak antibacterial activity. | nih.govtypeset.io |
Research Challenges and Future Directions for Proximicin C Studies
Overcoming Synthetic Hurdles for Large-Scale Production and Analog Generation
A significant barrier to the extensive biological investigation of Proximicin C is the difficulty associated with its chemical synthesis. researchgate.netrsc.orgrsc.org The core of the proximicin family is an unusual γ-amino acid, 4-aminofuran-2-carboxylic acid, which forms a di-furan scaffold in the natural product. aacrjournals.orgnih.govfigshare.comnih.gov The synthesis of this di-furan unit is described as challenging and low-yielding, which complicates the production of sufficient quantities for in-depth mechanistic studies or the generation of a diverse analog library. rsc.orgrsc.org
Early research focused on establishing a total synthesis, successfully preparing Proximicins A, B, and C from methyl 4-Boc-aminofuran-2-carboxylate. aacrjournals.orgnih.gov However, the inefficiency of this process for larger scales has prompted researchers to seek alternative strategies. One promising approach has been the creation of analogues where the problematic di-furan unit is replaced with a more synthetically accessible moiety. researchgate.netrsc.org For instance, a series of analogues containing a benzofuran (B130515) ring as a substitute has been successfully synthesized and evaluated. researchgate.netrsc.org This strategy not only simplifies production but also opens avenues for structure-activity relationship (SAR) studies. Another innovative route involves synthesizing Proximicin A from 3-acetamido-5-acetylfuran (B13792600) (3A5AF), a platform chemical derived from chitin, suggesting a potential for more sustainable, bio-based production in the future. researchgate.net
Comprehensive Elucidation of Molecular Mechanisms of Action
Understanding precisely how this compound exerts its biological effects is a critical area of ongoing research. The compound is known to disrupt cellular processes essential for the survival of cancer cells. ontosight.ai Studies have demonstrated that it can induce programmed cell death, or apoptosis, in a variety of tumor cell lines. aacrjournals.org Specifically, this compound has shown effectiveness in inducing apoptosis in Jurkat 16 T-cell leukemia cells and exhibits significant cytotoxicity against U-87 MG glioblastoma and MDA-MD-231 breast carcinoma cells. aacrjournals.orgnih.gov
A key finding that distinguishes this compound from structurally similar molecules like netropsin (B1678217) and distamycin is its apparent lack of DNA binding. researchgate.netnih.gov X-ray analysis and Density Functional Theory (DFT) calculations have revealed that proximicins adopt a stretched, linear conformation. nih.gov This is in contrast to the sickle-shaped conformation of DNA-binding agents like netropsin, which is energetically favored for fitting into the minor groove of DNA. researchgate.netnih.gov This suggests that this compound has a different mode of action. A significant clue to its mechanism is the finding that it can induce the up-regulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21 in gastric adenocarcinoma cells, a mechanism not shared by distamycin. rsc.orgaacrjournals.orgnih.gov This ability to activate key cell-cycle regulatory proteins points towards a distinct pathway for its anticancer effects. aacrjournals.org
Development of New Analogues with Enhanced Selectivity
The development of new analogues of this compound is driven by the dual goals of simplifying synthesis and improving biological activity and selectivity. rsc.orgrsc.org By systematically modifying the parent structure, researchers aim to create derivatives with more potent and targeted effects.
A notable success in this area is the synthesis of a new series of analogues where one of the furan (B31954) rings of the core structure was replaced by a benzofuran ring. rsc.org Several of these furan-benzofuran hybrids demonstrated superior antiproliferative activity against human U-87 MG glioblastoma cells compared to both the original this compound and the standard-of-care chemotherapy agent, temozolomide (B1682018). rsc.org This highlights the potential of rational design to enhance the therapeutic properties of the proximicin scaffold.
| Compound | Target Cell Line | IC₅₀ (µg/mL) | Fold Improvement vs. Temozolomide | Reference |
|---|---|---|---|---|
| Temozolomide (Control) | U-87 MG (Glioblastoma) | 29.19 | - | rsc.org |
| This compound | U-87 MG (Glioblastoma) | ~13.08 | >2x | rsc.org |
| Analogue 23(16) (Furan-Benzofuran) | U-87 MG (Glioblastoma) | 6.54 | >5x | rsc.org |
The data indicate that synthetic modifications can lead to substantial improvements in potency. Analogue 23(16), for example, was found to be more than five times more active than temozolomide and twice as active as this compound against this aggressive brain cancer cell line. rsc.org The development of such probes, which may operate through different mechanisms than existing drugs, is a crucial strategy for overcoming drug resistance. rsc.org
Exploration of Novel Therapeutic Applications Beyond Current Scope
While the primary focus of this compound research has been its anticancer properties, its molecular framework holds potential for other therapeutic applications. aacrjournals.orgnih.govnih.gov It has demonstrated significant cytotoxic effects against a range of cancer cells, including glioblastoma, breast carcinoma, and gastric adenocarcinoma. aacrjournals.orgnih.govnih.gov
Although this compound itself shows only weak antibacterial activity, other members of its family have shown more promise in this area. nih.govresearchgate.netsoci.org Proximicin B, for example, displays noteworthy growth inhibition against Gram-positive bacteria, including clinically relevant methicillin-resistant Staphylococcus aureus (MRSA) strains, with activity levels similar to some tetracycline (B611298) antibiotics. rsc.orgnih.gov This suggests the proximicin scaffold could be adapted for the development of new antibacterial agents. Furthermore, recent research has identified novel proximicin analogues produced by Verrucosispora sp. that exhibit potential antiviral activity against the Influenza A virus (IAV), opening up an entirely new therapeutic avenue for this class of compounds. researchgate.net
Integration of Computational Chemistry and In Silico Approaches in Research
Computational tools have become indispensable in modern drug discovery, and this compound research is no exception. ipsintelligentsia.comnih.gov In silico methods, such as molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, are being used to predict the compound's behavior and guide further experimental work. ipsintelligentsia.comipsintelligentsia.com
Molecular docking studies have been employed to investigate the interaction of this compound with key cancer targets, such as the Human Epidermal Growth Factor Receptor 2 (HER2). ipsintelligentsia.comipsintelligentsia.comresearchgate.net These computational models predict that this compound binds strongly to HER2, with a binding affinity comparable to the approved drug Neratinib, suggesting a potential mechanism for its effect in HER2-positive cancers. ipsintelligentsia.comresearchgate.netgrafiati.com
| Parameter | Prediction | Implication | Reference |
|---|---|---|---|
| HER2 Docking Score (Vina) | -10.0 | Strong binding affinity, comparable to Neratinib (-10.2) | ipsintelligentsia.comresearchgate.netgrafiati.com |
| P-glycoprotein (P-gp) Interaction | Substrate | Potential for poor absorption and oral bioavailability | ipsintelligentsia.comipsintelligentsia.comresearchgate.net |
| CYP Enzyme Inhibition | Inhibitor of CYP1A2, 2C19, 2C9, 2D6, 3A4 | High potential for drug-drug interactions and toxicity from accumulation | ipsintelligentsia.comipsintelligentsia.comresearchgate.net |
However, in silico ADME predictions also highlight potential liabilities. ipsintelligentsia.comipsintelligentsia.com this compound is predicted to be a substrate of the P-glycoprotein (P-gp) efflux pump, which can limit a drug's absorption and bioavailability. ipsintelligentsia.comipsintelligentsia.comresearchgate.net It is also predicted to inhibit all major cytochrome P450 (CYP) enzymes, which are crucial for metabolizing most drugs. ipsintelligentsia.comipsintelligentsia.comresearchgate.net This raises concerns about potential drug-drug interactions and toxicity due to the compound's accumulation. ipsintelligentsia.com These computational insights are vital for guiding medicinal chemistry efforts to optimize the drug-like properties of this compound analogues.
Strategies for Addressing Antimicrobial Resistance through Proximicin Research
The global crisis of antimicrobial resistance necessitates the discovery of novel antibiotics with new mechanisms of action. The proximicin family of compounds represents a potential starting point for such efforts. ontosight.ai While this compound's antibacterial effects are modest, Proximicin B is notably active against drug-resistant Gram-positive pathogens, including MRSA. rsc.orgnih.govnih.gov Its potency against the EMRSA-15 and -16 strains is comparable to that of some tetracyclines, making its chemical scaffold a person of interest for antibiotic development. rsc.org
The key strategy in this area involves leveraging the unique molecular framework of proximicins. Because their mode of action appears to be different from many currently used antibiotics, they may be effective against bacteria that have developed resistance to other drugs. ontosight.ai The development of synthetic analogues, initially focused on anticancer activity, provides a library of compounds that can be screened for antimicrobial properties. rsc.org The discovery of antiviral proximicin analogues further broadens the potential of this chemical family to address infectious diseases driven by resistance. researchgate.net
Bioprospecting and Discovery of Further Proximicin-Related Compounds from Marine Environments
The discovery of Proximicins A, B, and C from the marine actinomycete Verrucosispora sp. underscores the value of bioprospecting in unique and underexplored environments. nih.govresearchgate.net These bacteria were isolated from deep-sea sediments in the Sea of Japan and a Norwegian fjord, habitats that foster unique biochemical adaptations. nih.govresearchgate.netscielo.br Marine actinomycetes are now recognized as a particularly rich source of novel, bioactive secondary metabolites. scielo.brbiotech-asia.org
Future research will continue to explore these environments for new microorganisms that may produce additional proximicin-related compounds. nih.govresearchgate.net Advanced strategies are also being employed to unlock the biosynthetic potential of known organisms. For example, using genetic engineering techniques like the overexpression of phosphopantetheinyl transferase (PPtase) genes in a Verrucosispora strain, scientists were able to induce the production of previously undetected compounds: Proximicins F and G, and a new dimer, Diproximicin A. nih.gov Additionally, the development of new chemical tools, such as reactivity-based molecular probes that can "fish" for furan-containing molecules in complex mixtures, promises to accelerate the discovery of novel natural products from crude biological sources. researchgate.netnih.govnih.gov
| Compound Name | Discovery Source / Method | Reference |
|---|---|---|
| Proximicin A, B, C | Isolated from marine actinomycete Verrucosispora sp. (strains MG-37, AB-18-032) | nih.govresearchgate.netcapes.gov.br |
| Proximicin F, G | Produced by Verrucosispora sp. SCSIO 40062 after genetic overexpression of PPtase genes | nih.gov |
| Diproximicin A | Produced by Verrucosispora sp. SCSIO 40062 after genetic overexpression of PPtase genes | nih.gov |
Q & A
Q. How should researchers structure a manuscript to highlight this compound’s novelty and significance?
- Methodological Answer : Follow RSC guidelines:
- Abstract : State unresolved scientific problem, methodology, key findings, and broader implications.
- Introduction : Contextualize within antibiotic resistance literature.
- Results : Prioritize mechanistic insights over incremental data.
- Discussion : Contrast findings with prior studies and propose translational pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
